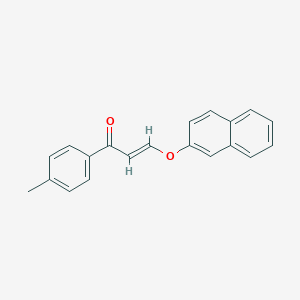
5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of therapeutic drugs. This compound belongs to the class of pyrrolones, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and cellular pathways. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, the compound has been shown to exhibit antibacterial activity against various gram-positive and gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its broad range of biological activities. This makes it a useful tool for studying various cellular pathways and processes. Additionally, the compound is relatively easy to synthesize and purify, which makes it readily available for research purposes.
One of the limitations of using 5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experimental settings. Additionally, the compound has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of novel therapeutic drugs based on the compound's biological activities. For example, the compound could be used as a lead compound for the development of anti-cancer or anti-inflammatory drugs.
Another area of interest is the study of the compound's mechanism of action. Further research is needed to fully understand how the compound exerts its biological effects, which could lead to the development of more targeted drugs with fewer side effects.
Finally, there is a need for further research on the compound's safety and toxicity. This will be important for determining the potential clinical applications of the compound and for ensuring its safe use in research settings.
Conclusion:
5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of therapeutic drugs. The compound exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. While further research is needed to fully understand the compound's mechanism of action and potential clinical applications, it represents a promising tool for the study of various cellular pathways and processes.
Synthesemethoden
The synthesis of 5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction between 3-fluorobenzaldehyde, 4-methylbenzoyl chloride, and 1-phenyl-1,5-dihydro-2H-pyrrol-2-one in the presence of a base and a catalyst. The reaction proceeds through a series of intermediates, and the final product is obtained after purification using column chromatography. The yield of the synthesis process is typically around 60%.
Wissenschaftliche Forschungsanwendungen
5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential use in the development of therapeutic drugs. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been tested in vitro and in vivo, and has shown promising results in various preclinical studies.
Eigenschaften
Produktname |
5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molekularformel |
C24H18FNO3 |
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
(4Z)-5-(3-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H18FNO3/c1-15-10-12-16(13-11-15)22(27)20-21(17-6-5-7-18(25)14-17)26(24(29)23(20)28)19-8-3-2-4-9-19/h2-14,21,27H,1H3/b22-20- |
InChI-Schlüssel |
JBGUWZOFPNEMMU-XDOYNYLZSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC(=CC=C4)F)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC(=CC=C4)F)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC(=CC=C4)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B214871.png)
![N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214874.png)
![N-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214875.png)
![N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine](/img/structure/B214876.png)
![4-{5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B214877.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214879.png)
![3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine](/img/structure/B214880.png)
![4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine](/img/structure/B214882.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B214883.png)
![4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide](/img/structure/B214884.png)
![4-[4-(2-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214886.png)

